4-(Allyloxy)-5-chloro-2-hydroxybenzonitrile
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Overview
Description
4-(Allyloxy)-5-chloro-2-hydroxybenzonitrile is an organic compound that belongs to the class of aromatic nitriles It is characterized by the presence of an allyloxy group, a chloro substituent, and a hydroxy group attached to a benzene ring, along with a nitrile group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Allyloxy)-5-chloro-2-hydroxybenzonitrile typically involves the following steps:
Starting Materials: The synthesis begins with a suitable benzene derivative that has the required substituents.
Chlorination: The chloro substituent is introduced via a chlorination reaction, often using reagents like thionyl chloride or phosphorus pentachloride.
Nitrile Formation: The nitrile group is introduced through a cyanation reaction, typically using reagents like sodium cyanide or potassium cyanide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and optimized reaction conditions to maximize yield and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
4-(Allyloxy)-5-chloro-2-hydroxybenzonitrile can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride or hydrogen in the presence of a catalyst.
Substitution: The chloro substituent can be replaced by other groups through nucleophilic substitution reactions, using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of 4-(Allyloxy)-5-chloro-2-hydroxybenzaldehyde.
Reduction: Formation of 4-(Allyloxy)-5-chloro-2-hydroxybenzylamine.
Substitution: Formation of 4-(Allyloxy)-5-methoxy-2-hydroxybenzonitrile.
Scientific Research Applications
4-(Allyloxy)-5-chloro-2-hydroxybenzonitrile has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 4-(Allyloxy)-5-chloro-2-hydroxybenzonitrile depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of the hydroxy, chloro, and nitrile groups allows for diverse interactions with biological molecules, contributing to its potential therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
1-Allyloxy-4-propoxybenzene: Known for its insect feeding deterrent properties.
4-Allyloxy-2-hydroxybenzophenone: Used in the preparation of high-voltage direct current (HVDC) cable insulation materials.
Uniqueness
4-(Allyloxy)-5-chloro-2-hydroxybenzonitrile is unique due to the combination of its functional groups, which confer specific chemical reactivity and potential biological activity. The presence of the chloro substituent distinguishes it from other similar compounds, potentially enhancing its reactivity and interactions in various applications.
Properties
Molecular Formula |
C10H8ClNO2 |
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Molecular Weight |
209.63 g/mol |
IUPAC Name |
5-chloro-2-hydroxy-4-prop-2-enoxybenzonitrile |
InChI |
InChI=1S/C10H8ClNO2/c1-2-3-14-10-5-9(13)7(6-12)4-8(10)11/h2,4-5,13H,1,3H2 |
InChI Key |
NHVSOGXSAQCPAB-UHFFFAOYSA-N |
Canonical SMILES |
C=CCOC1=C(C=C(C(=C1)O)C#N)Cl |
Origin of Product |
United States |
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